Hydroxyl Radical Reactivity: Promecarb Exhibits Intermediate Degradation Kinetics
In a direct competitive degradation study using anodic Fenton treatment (AFT), Promecarb's reactivity with hydroxyl radicals was quantitatively ranked against five other carbamates. The reaction rate constant for Promecarb was found to be lower than that of carbaryl and fenobucarb, but higher than that of bendiocarb and carbofuran, placing it in an intermediate position within this series [1]. This relative ranking provides a critical parameter for predicting its persistence and behavior during advanced oxidation processes in water treatment or environmental remediation studies.
| Evidence Dimension | Hydroxyl radical reaction rate constant |
|---|---|
| Target Compound Data | Ranked 3rd out of 6 in reactivity (medium) |
| Comparator Or Baseline | dioxacarb ≈ carbaryl > fenobucarb > promecarb > bendiocarb > carbofuran |
| Quantified Difference | Promecarb is less reactive than carbaryl but more reactive than carbofuran. |
| Conditions | Membrane anodic Fenton treatment (AFT) in aqueous solution |
Why This Matters
This data is essential for researchers designing AOP-based water treatment systems or conducting environmental fate modeling where Promecarb's specific degradation kinetics must be accounted for, as it will not behave identically to other carbamates.
- [1] Wang, Q., & Lemley, A. T. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry, 51(18), 5382–5390. View Source
